3-Diethoxyphosphinothioylsulfanyloxolan-2-one
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Overview
Description
AI 3-27211 is an insecticide.
Scientific Research Applications
Peptide Synthesis
3-Diethoxyphosphinothioylsulfanyloxolan-2-one is utilized as an efficient coupling reagent in peptide synthesis. It can be employed in both solution and solid-phase coupling processes, demonstrating its versatility in the field of biochemistry and peptide research (Fan, Hao, & Ye, 1996).
Favorskii-Type Rearrangement
This compound plays a role in the Favorskii-type rearrangement of α,α'-dihalo ketones with enolates of ethyl (diethoxyphosphinyl)acetate. This reaction is significant in the preparation of important intermediates for natural product syntheses (Sakai, Amano, Miyata, Utaka, & Takeda, 1987).
Cross-Linking Reagents in Liposome Synthesis
This compound is used in the synthesis of heterobifunctional cross-linking reagents, which are crucial for the coupling of peptides to liposomes. This application is particularly relevant in immunization and vaccine development (Frisch, Boeckler, & Schuber, 1996).
Stereoselective Michael-Type Addition
In carbohydrate chemistry, it's used for Michael-type additions to carbohydrate-derived enones, resulting in the formation of phosphono-α-C-glycosides, important in synthetic organic chemistry (Leonelli, Capuzzi, Calcagno, Passacantilli, & Piancatelli, 2005).
Application in Amide Bond Formation
This compound (DEPBT) is an effective reagent for amide bond formation in peptide synthesis, with minimal racemization, thereby enhancing the synthesis of complex peptides and natural products (Ye, Li, & Jiang, 2005).
Synthesis of Peptide Alcohols
It is used for the synthesis of N-protected peptide alcohols, serving as a key intermediate in asymmetric catalytic reactions and pharmaceutical research (Tian, Sun, Wang, & Ye, 2002).
Properties
CAS No. |
3659-04-9 |
---|---|
Molecular Formula |
C8H15O4PS2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-diethoxyphosphinothioylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H15O4PS2/c1-3-11-13(14,12-4-2)15-7-5-6-10-8(7)9/h7H,3-6H2,1-2H3 |
InChI Key |
UJAJJOWXZNLLEO-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SC1CCOC1=O |
Canonical SMILES |
CCOP(=S)(OCC)SC1CCOC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-27211; AI3-27211; AI-3-27211 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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